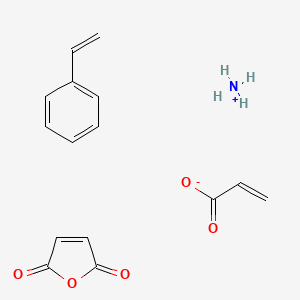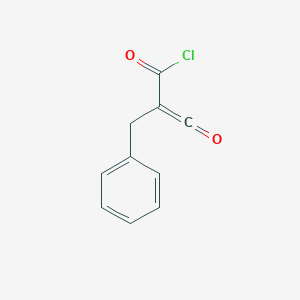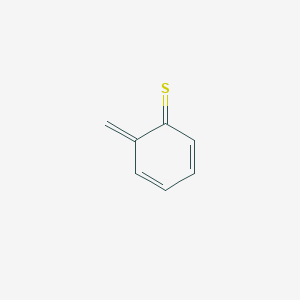
6-Methylidenecyclohexa-2,4-diene-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylidenecyclohexa-2,4-diene-1-thione is an organic compound characterized by a unique structure that includes a cyclohexadiene ring with a thione group and a methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidenecyclohexa-2,4-diene-1-thione typically involves the reaction of cyclohexa-2,4-dienone derivatives with sulfur-containing reagents. One common method includes the photolytic cleavage of cyclohexa-2,4-dienone sulfone derivatives in the presence of diamines . This reaction is carried out under visible light irradiation, leading to the formation of the desired thione compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, light intensity, and reagent concentrations to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylidenecyclohexa-2,4-diene-1-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methylene and thione groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
6-Methylidenecyclohexa-2,4-diene-1-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methylidenecyclohexa-2,4-diene-1-thione involves its interaction with molecular targets through its reactive thione group. This group can form covalent bonds with nucleophiles, leading to the modification of biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- 6-[amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione
- 1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene
Uniqueness
6-Methylidenecyclohexa-2,4-diene-1-thione is unique due to its specific combination of a cyclohexadiene ring with a thione and methylene group
Propiedades
Número CAS |
59130-11-9 |
|---|---|
Fórmula molecular |
C7H6S |
Peso molecular |
122.19 g/mol |
Nombre IUPAC |
6-methylidenecyclohexa-2,4-diene-1-thione |
InChI |
InChI=1S/C7H6S/c1-6-4-2-3-5-7(6)8/h2-5H,1H2 |
Clave InChI |
VUPRWPVAEXQBSK-UHFFFAOYSA-N |
SMILES canónico |
C=C1C=CC=CC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B14623594.png)
![6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B14623602.png)
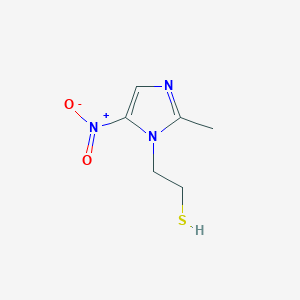



![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]-](/img/structure/B14623620.png)


![1-Chloro-4-[4-(4-chlorophenyl)-1,4-diphenylbuta-1,2,3-trienyl]benzene](/img/structure/B14623650.png)
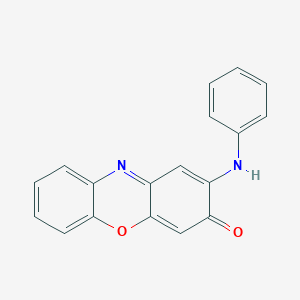
![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)
